Bicyclo[3.2.0]heptan-6-ol
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Overview
Description
Bicyclo[3.2.0]heptan-6-ol: is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a bicyclo[320]heptane skeleton with a hydroxyl group (-OH) attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.0]heptan-6-ol typically involves the cyclization of appropriate precursors. One common method involves the use of 5-methyl-5-hexen-2-one, which undergoes a series of reactions including the addition of methyl bromoacetate and subsequent cyclization to form the bicyclic structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc granules .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods utilize enzymes to catalyze specific steps in the synthesis, ensuring high yield and enantioselectivity . The use of inexpensive reagents and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Bicyclo[3.2.0]heptan-6-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit activity against certain biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of Bicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: This compound has a similar bicyclic structure but differs in the position of the hydroxyl group and the overall ring size.
Bicyclo[2.2.1]heptane:
Uniqueness: Bicyclo[3.2.0]heptan-6-ol is unique due to its specific ring structure and the presence of the hydroxyl group at the sixth carbon.
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2 |
InChI Key |
UEZSSDXFZQQQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)O |
Origin of Product |
United States |
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